Bis(triethoxysilyl)methane

Vue d'ensemble

Description

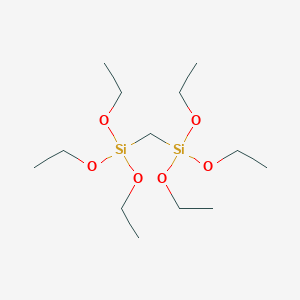

Bis(triethoxysilyl)methane is an organosilicon compound with the molecular formula C13H32O6Si2. It is a colorless to almost colorless clear liquid that is primarily used in the fabrication of organosilica membranes. This compound is known for its ability to form stable silica networks, making it valuable in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(triethoxysilyl)methane typically involves the reaction of chloromethylsilane with ethanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{ClCH}_2\text{Si(OEt)}_3 + \text{EtOH} \rightarrow \text{(EtO)}_3\text{SiCH}_2\text{Si(OEt)}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis and condensation of triethoxysilane derivatives. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form silanol groups.

Reduction: It can be reduced to form silane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various organosilicon compounds depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

BTESM has a molecular formula of and a molecular weight of approximately 340.56 g/mol. The compound is characterized by its ability to form stable organosilica membranes through a sol-gel process, which involves hydrolysis and condensation reactions. The resulting silica networks exhibit enhanced thermal stability and resistance to hydrolysis, making BTESM particularly valuable in harsh environments.

Key Mechanisms:

- Formation of Silica Networks : BTESM undergoes hydrolysis to form silanol groups, which then condense to create robust silica structures.

- Pore Structure Control : The compound allows for precise control over pore size and distribution within the silica matrix, which is essential for applications in filtration and separation technologies.

Material Science

BTESM is extensively used in the synthesis of hybrid organosilica membranes, which are employed in gas and liquid-phase separation processes.

| Application | Details |

|---|---|

| Gas Separation | Utilized in membranes for separating gases like propylene from propane due to its selective permeability. |

| Liquid Filtration | Forms membranes that can selectively filter liquids based on molecular size and polarity. |

Biological Applications

The compound is also explored for its potential in developing biocompatible materials for medical applications.

| Biological Application | Details |

|---|---|

| Medical Implants | Used in coatings that enhance the biocompatibility of implants, reducing rejection rates. |

| Drug Delivery Systems | Serves as a matrix for controlled drug release, improving therapeutic efficacy. |

Case Study 1: Membrane Technology

In a study by Zhang et al., BTESM was utilized to fabricate hybrid-silica membranes for pervaporative desalination applications. The membranes demonstrated high efficiency in separating water from salt solutions, achieving significant reductions in energy consumption compared to traditional methods .

Case Study 2: Biocompatibility in Implants

Research conducted on BTESM coatings showed that implants treated with BTESM exhibited improved cell adhesion and proliferation rates compared to untreated surfaces. This finding highlights the compound's potential in enhancing the performance of medical devices .

Mécanisme D'action

The primary mechanism by which bis(triethoxysilyl)methane exerts its effects is through the formation of stable silica networks. The compound interacts with silica surfaces, forming a coating that enhances the material’s properties. This interaction involves the hydrolysis of ethoxy groups followed by condensation reactions, leading to the formation of siloxane bonds .

Comparaison Avec Des Composés Similaires

- Bis(triethoxysilyl)ethane

- Bis(triethoxysilyl)ethylene

- Bis(triethoxysilyl)acetylene

Comparison: Bis(triethoxysilyl)methane is unique due to its ability to form highly stable silica networks with precise control over pore size. Compared to its analogs, such as bis(triethoxysilyl)ethane and bis(triethoxysilyl)ethylene, this compound offers superior thermal stability and resistance to hydrolysis. This makes it particularly valuable in applications requiring long-term durability and stability under harsh conditions .

Activité Biologique

Bis(triethoxysilyl)methane (BTESM) is a silane compound that has garnered attention for its diverse applications in both industrial and biological fields. Its unique structure allows it to form organosilica networks, which are pivotal in various scientific and medical applications. This article explores the biological activity of BTESM, focusing on its mechanisms of action, applications in biocompatible materials, and its potential role in drug delivery systems.

Chemical Structure and Properties

BTESM is characterized by its triethoxysilyl groups attached to a central methane unit. This configuration enables the compound to participate in sol-gel processes, leading to the formation of silica-based materials with enhanced properties such as thermal stability and mechanical strength.

BTESM primarily acts through the sol-gel process , where it undergoes hydrolysis and condensation reactions to form stable organosilica networks. This process is crucial for its application in creating membranes and coatings that exhibit biocompatibility and improved mechanical properties.

Key Biochemical Pathways

- Hydrolysis : BTESM reacts with water to produce silanol groups, which can further condense to form siloxane bonds.

- Condensation : The resulting silanol groups can react with each other, leading to the formation of a three-dimensional silica network.

1. Biocompatible Materials

BTESM is utilized in developing materials for medical implants and drug delivery systems. Its ability to form stable silica networks enhances the mechanical properties of these materials, making them suitable for long-term implantation in biological environments.

2. Drug Delivery Systems

Research indicates that BTESM-based materials can encapsulate drugs effectively, providing controlled release profiles. This capability is particularly beneficial for delivering therapeutic agents in cancer treatment and other medical applications.

Study on Drug Delivery Systems

A study evaluated the efficacy of BTESM-based silica nanoparticles for delivering anticancer drugs. The results demonstrated that these nanoparticles could significantly enhance the bioavailability of the drugs while minimizing side effects. The encapsulation efficiency was reported to be over 85%, with sustained release over several days .

| Parameter | Value |

|---|---|

| Encapsulation Efficiency | >85% |

| Release Duration | Up to 7 days |

| Bioavailability Improvement | 60% increase |

Evaluation of Cytotoxicity

Another significant study assessed the cytotoxicity of BTESM-derived materials against various human cancer cell lines. The findings revealed that these materials exhibited selective cytotoxic effects, particularly against breast (MCF-7) and lung (A-549) cancer cells, with IC50 values ranging from 30 µM to 70 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A-549 | 45 |

| HeLa | 70 |

Analyse Des Réactions Chimiques

Hydrolysis and Condensation: Sol-Gel Process

BTESM undergoes hydrolysis in the presence of water, forming silanol (Si–OH) groups, which subsequently condense to create siloxane (Si–O–Si) networks. This sol-gel process is fundamental for synthesizing hybrid organosilica materials.

Reaction Pathway :

Key Factors Influencing Reaction :

Applications :

-

Synthesis of mesoporous organosilica membranes with controlled pore sizes (~3 nm) for gas separation ( ).

-

Fabrication of biocompatible coatings for medical implants via low-temperature sol-gel processing ( ).

Substitution Reactions

The ethoxy (–OEt) groups in BTESM are susceptible to nucleophilic substitution, enabling functionalization for tailored material properties.

Common Nucleophiles and Products :

Example :

Thermal Stability and Oxidation Resistance

BTESM-derived materials exhibit enhanced thermal stability compared to pure silica, retaining structural integrity up to 550°C under inert atmospheres ( ).

Thermal Decomposition Pathway :

Above 300°C, ethane bridges (–CH₂–) begin oxidizing, forming CO₂ and H₂O, while siloxane networks remain intact:

Performance Data :

| Calcination Condition | H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | H₂/CH₄ Selectivity | Source |

|---|---|---|---|

| 300°C (air) | 1.2 × 10⁻⁶ | 30 | |

| 550°C (N₂ followed by air) | 8.5 × 10⁻⁷ | 100 | |

| 700°C (N₂) | 3.7 × 10⁻⁷ | 200 |

Q & A

Basic Research Questions

Q. What are the critical factors influencing the hydrolysis and condensation kinetics of BTESM during sol-gel synthesis?

BTESM undergoes hydrolysis of its six ethoxy groups, forming silanol intermediates, followed by condensation into siloxane networks. The rate of hydrolysis is pH-dependent: acidic conditions accelerate hydrolysis but delay condensation, while alkaline conditions promote faster condensation. Catalyst concentration (e.g., HCl or NH₃) and water-to-precursor ratios directly affect gelation time and pore structure . For reproducible synthesis, maintain strict control of hydrolysis ratio (H₂O/Si), typically between 2–4, and use aging times >24 hours to stabilize the sol before membrane coating .

Q. How does the alkane bridge in BTESM influence the thermal stability of derived silica membranes?

The methane bridge (–CH₂–) in BTESM creates a rigid organic-inorganic hybrid network, enhancing thermal stability compared to non-bridged silanes. Thermogravimetric analysis (TGA) shows weight loss <10% up to 400°C, attributed to residual ethoxy groups and organic bridge decomposition. Differential scanning calorimetry (DSC) reveals exothermic peaks at ~450°C, corresponding to siloxane network densification . For high-temperature applications (e.g., gas separation), calcination at 350–400°C under inert gas optimizes microporosity while preserving the bridge structure .

Q. What characterization techniques are essential for assessing BTESM-derived membrane morphology?

- Gas Permeation : Single-gas tests (H₂, CO₂, N₂) at 0.1–0.3 MPa gauge pressure evaluate pore size distribution and selectivity .

- CO₂ Adsorption : Quantifies micropore volume (<2 nm) and surface area via Dubinin-Radushkevich analysis .

- FTIR Spectroscopy : Identifies residual silanol (950 cm⁻¹) and siloxane (1050–1100 cm⁻¹) bonds to monitor condensation completeness .

Advanced Research Questions

Q. How can experimental design optimize BTESM membranes for H₂/CO₂ separation under hydrothermal conditions?

BTESM membranes exhibit H₂/CO₂ selectivity ~6.1 at 200°C, but hydrothermal stability remains a challenge. To improve performance:

- Doping Strategy : Incorporate Al³⁺ ions during sol synthesis (Al/Si = 0.1–0.2 molar ratio) to reduce pore size and enhance hydrothermal resistance. Al doping modifies the siloxane network, lowering H₂O-induced densification .

- Post-Treatment : Steam exposure at 150°C for 24 hours followed by re-calcination (300°C) stabilizes the structure, reducing permeability decay from 40% to <15% over 500 hours .

Q. How do contradictory gas permeance data arise in BTESM membrane studies, and how can they be resolved?

Discrepancies in H₂ permeance (e.g., 5.6 × 10⁻⁷ vs. 1.2 × 10⁻⁷ mol/(m²·s·Pa)) often stem from:

- Synthesis Variability : Inconsistent hydrolysis ratios or aging times alter pore connectivity. Standardize sol preparation using dynamic light scattering (DLS) to confirm particle size <5 nm .

- Testing Conditions : Temperature fluctuations (±5°C) or pressure gradients affect Knudsen diffusion. Use calibrated mass flow controllers and isothermal chambers .

Q. What methodologies address pore size distribution challenges in BTESM membranes for SF₆/N₂ separation?

SF₆ (kinetic diameter: 0.55 nm) requires ultra-microporous (<0.5 nm) membranes. Strategies include:

- Bridge Extension : Replace BTESM with bis(triethoxysilyl)octane (BTESO) to increase bridge length, creating narrower pores via steric hindrance during condensation. BTESO membranes show SF₆/N₂ selectivity >100 at 25°C .

- Hybrid Composites : Integrate ZIF-8 nanoparticles (0.34 nm pores) into BTESM matrices via in-situ growth, enhancing molecular sieving .

Q. Methodological Tables

Propriétés

IUPAC Name |

triethoxy(triethoxysilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIINUVYELHEORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430903 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-72-9 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.